1-{[2-(2,4,6-trimethylcyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine
Description
This compound features a piperidine moiety linked via a methyl group to a 1,3-dioxolane ring, which is further substituted with a 2,4,6-trimethylcyclohex-3-en-1-yl group. Piperidine derivatives are widely studied for their pharmacological and material science applications, making structural comparisons critical for understanding their behavior .
Properties
IUPAC Name |
1-[[2-(2,4,6-trimethylcyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2/c1-13-9-14(2)17(15(3)10-13)18-20-12-16(21-18)11-19-7-5-4-6-8-19/h9,14-18H,4-8,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXDBTDFBZRPHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(C1C2OCC(O2)CN3CCCCC3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-(2,4,6-trimethylcyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Dioxolane Ring: This can be achieved through the reaction of a suitable diol with an aldehyde or ketone under acidic conditions.
Cyclohexene Derivative Synthesis: The trimethylcyclohexene moiety can be synthesized via alkylation reactions followed by cyclization.
Piperidine Ring Formation: The final step involves the nucleophilic substitution reaction where the dioxolane derivative reacts with piperidine under basic conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-{[2-(2,4,6-trimethylcyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the dioxolane ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Saturated derivatives.
Substitution Products: Various alkylated or acylated derivatives.
Scientific Research Applications
1-{[2-(2,4,6-trimethylcyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism of action of 1-{[2-(2,4,6-trimethylcyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Key Structural Variations
The following compounds share structural motifs with the target molecule but differ in substituents and heterocyclic systems:
Conformational and Electronic Differences
- Cyclohexenyl vs. Cyclohexyl Groups: The unsaturated cyclohexenyl group in the target compound introduces planarity and π-electron density, facilitating interactions with aromatic systems.
- Dioxolane Ring Conformation : The dioxolane ring in structurally related compounds (e.g., ) adopts an envelope conformation, with the methylene carbon as the "flap." This conformation influences solubility and steric accessibility.
- Piperidine vs. Benzimidazole Systems : While the target compound uses piperidine, analogs like 1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-2-(thiazol-4-yl)-1H-benzimidazole incorporate benzimidazole, which increases planarity and hydrogen-bonding capacity.
Physicochemical and Functional Properties
Lipophilicity and Solubility
- The target compound’s logD (estimated >3.5) suggests moderate lipophilicity, comparable to phenyl-substituted analogs . However, the ethoxyphenyl derivative has a lower logD (5.5 at pH 5.5) due to its polar phenoxy and carbonyl groups.
- The dioxolane ring enhances aqueous solubility relative to fully saturated cyclohexyl derivatives (e.g., ), which rely solely on alkyl-piperidine interactions.
Steric and Electronic Effects
- Electronic Effects : The unsaturated cyclohexenyl group may participate in charge-transfer interactions, unlike saturated analogs.
Research Implications
- Pharmacological Applications : Piperidine derivatives with dioxolane rings are explored for CNS activity, but the target compound’s steric profile may favor peripheral targets over brain penetration.
- Material Science : The rigid cyclohexenyl group could improve thermal stability in polymer matrices compared to flexible analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
